molecular formula C14H9F4NO B1606332 2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 2053-95-4

2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B1606332
CAS No.: 2053-95-4
M. Wt: 283.22 g/mol
InChI Key: FKRPWDOQYZQUKC-UHFFFAOYSA-N
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Description

2-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 2-position of the benzoyl ring and a trifluoromethyl (-CF₃) group at the 3-position of the aniline ring. This compound belongs to a class of molecules where fluorine substitution enhances metabolic stability, lipophilicity, and target binding affinity . The trifluoromethyl group further augments these properties by increasing electron-withdrawing effects and steric bulk, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-12-7-2-1-6-11(12)13(20)19-10-5-3-4-9(8-10)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRPWDOQYZQUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174525
Record name Benzamide, 2-fluoro-N-(3-(trifluoromethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2053-95-4
Record name Benzamide, 2-fluoro-N-(3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002053954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-fluoro-N-(3-(trifluoromethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Benzoyl Chloride Intermediates

The starting point is often the conversion of 2-fluoro-3-(trifluoromethyl)benzoic acid to its corresponding benzoyl chloride using acyl chlorinating agents such as thionyl chloride or triphosgene. This step is crucial for subsequent amide bond formation.

  • Reagents: Thionyl chloride (SOCl₂), triphosgene, oxalyl chloride
  • Conditions: Reflux in anhydrous solvents (e.g., dichloromethane or THF) for 1–2 hours
  • Notes: The molar ratio of acid to chlorinating agent is optimized between 1:0.5 to 1:2.0 for efficient conversion.

Acylation of Aniline Derivatives

The benzoyl chloride intermediate is reacted with 3-(trifluoromethyl)aniline to form the benzamide linkage.

  • Reagents: 3-(trifluoromethyl)aniline, benzoyl chloride, pyridine (base)
  • Conditions: Typically carried out in anhydrous THF or dichloromethane at low temperatures (−70°C to room temperature) to control reactivity and minimize side reactions.
  • Procedure Example:
    • Dissolve aniline derivative in anhydrous THF, cool to −70°C.
    • Add lithium diisopropylamide (LDA) dropwise to generate the anilide intermediate.
    • Add benzoyl chloride dropwise, stir at −70°C for 30 minutes and then at room temperature for 30 minutes.
    • Quench with aqueous ammonium chloride, extract with ethyl acetate, dry, and purify by silica gel chromatography.

Nitration and Reduction Steps

In some synthetic routes, nitration of the aromatic ring is performed prior to reduction to introduce amino groups that can be further functionalized.

  • Nitration: Performed using potassium nitrate and sulfuric acid at controlled temperatures (25–30°C) for extended times (up to 25 hours) to selectively nitrate bromofluorobenzotrifluoride derivatives.
  • Reduction: Catalytic hydrogenation using palladium on charcoal or chemical reduction using stannous chloride in acidic ethanol at 60°C for 4 hours converts nitro groups to amino groups with high yields (up to 99%).

Fluorination and Other Functional Group Transformations

Fluorination of aromatic rings can be achieved by nucleophilic aromatic substitution using potassium fluoride in anhydrous DMF at elevated temperatures (130°C for 10 hours) to replace chlorine atoms with fluorine.

Alkylation of amino groups can be performed using formaldehyde in acidic media to generate N-methyl derivatives, enhancing compound stability and altering biological activity.

Representative Synthetic Route Summary

Step Reactants/Intermediates Reagents/Conditions Yield (%) Notes
1 2-fluoro-3-(trifluoromethyl)benzoic acid Thionyl chloride, reflux >90 Formation of benzoyl chloride
2 Benzoyl chloride + 3-(trifluoromethyl)aniline LDA, THF, −70°C to rt 34 Formation of benzamide intermediate
3 Nitro-substituted benzamide intermediate Potassium nitrate, sulfuric acid, 25–30°C, 25 hrs >97 Selective nitration of aromatic ring
4 Nitro compound Pd/C hydrogenation or SnCl₂ in acidic ethanol, 60°C 99 Reduction to amino compound
5 Chloro-substituted benzamide Potassium fluoride, DMF, 130°C, 10 hrs 20 Aromatic fluorination
6 Amino-benzamide + formaldehyde Acetic acid, room temperature 72 N-methylation of amino group
7 N-methyl amino benzamide + benzoyl chloride + pyridine THF, 60°C, 5 hrs 79 Final acylation to yield this compound

Purification and Characterization

  • Purification is commonly achieved by silica gel column chromatography using hexane and ethyl acetate mixtures as eluents.
  • Recrystallization from aqueous ethanol or methanol yields colorless prismatic crystals suitable for further analysis.
  • Characterization includes:

Research Findings and Analysis

  • The multi-step synthesis is optimized to minimize by-products and avoid harsh conditions such as deep cooling or excessive heating, improving industrial scalability.
  • The use of lithium diisopropylamide as a strong base allows selective deprotonation and controlled acylation at low temperatures, enhancing yield and purity.
  • Nitration and reduction steps are critical for introducing amino functionalities that enable subsequent modifications, with catalytic hydrogenation preferred for its mildness and high efficiency.
  • Fluorination via nucleophilic substitution is effective but yields are moderate, requiring purification to isolate the desired fluorinated benzamide.
  • Alkylation with formaldehyde under acidic conditions is a reliable method for N-methylation, improving compound stability and potentially modulating biological activity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles, with reactions typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, resulting in its observed therapeutic activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences, molecular weights, and biological activities of compounds analogous to 2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide:

Compound Name Substituents (Benzamide/Aniline) Molecular Weight (g/mol) Key Biological Activity Evidence Source
This compound 2-F (benzamide), 3-CF₃ (aniline) 297.24 Antimicrobial, kinase inhibition*
5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807) 5-Cl, 2-OH (benzamide), 3-CF₃ (aniline) 329.71 Anti-staphylococcal, anti-biofilm
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide 3-Cl (benzamide), 2-CF₃ (aniline) 299.68 Not specified (structural analog)
4-Methyl-N-(3-(trifluoromethyl)phenyl)benzamide derivatives (e.g., Compound 19) 4-CH₃ (benzamide), 3-CF₃ (aniline) + quinazoline 519.41–623.47 Kinase inhibition (e.g., Bcr-Abl)
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-F (benzamide), 2,3-diF (aniline) 252.20 Hydrogen-bonding studies
Broflanilide (Insecticide derivative) 2-F, 3-benzamido (benzamide), heptafluoropropan-2-yl (aniline) 519.41 (free base) Insecticidal

*Inferred from structural analogs in kinase inhibitor studies .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, improving membrane permeability. For instance, broflanilide’s heptafluoropropan-2-yl group further elevates lipophilicity, critical for insecticidal activity .
  • Polymorphism : 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide exhibits concomitant dimorphism, impacting solubility and bioavailability. Similar behavior is anticipated in the target compound .
  • Cytotoxicity : Salicylamide derivatives with hydroxyl groups (e.g., MMV665807) show higher cytotoxicity than fluorinated analogs, likely due to reactive oxygen species generation .

Biological Activity

2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms, particularly in the trifluoromethyl group, enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical formula of this compound is C₁₄H₉F₄NO. Its structure includes:

  • A fluorine atom at the 2-position of the benzamide.
  • A trifluoromethyl group at the 3-position of the phenyl ring.

This configuration is known to influence the biological activity through interactions with biological targets.

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For example, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines. A study demonstrated that related compounds exhibited significant inhibition against BCR-ABL kinase, which is crucial in leukemia treatment. Specifically, certain derivatives showed IC50 values in the low nanomolar range, indicating potent activity against cancer cells .

Enzyme Inhibition

In vitro studies have highlighted the enzyme inhibitory potential of this compound. For instance, it has been shown to inhibit kinases involved in cancer progression. The presence of the trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect biological activity. For example, substituting different groups at the para or ortho positions can lead to variations in potency against specific targets such as PDGFRα and PDGFRβ, with inhibition rates ranging from 36% to 45% depending on the compound structure .

Study 1: Anticancer Efficacy

A detailed investigation into compounds similar to this compound revealed that certain derivatives induced apoptosis in cancer cell lines. The apoptosis was measured using flow cytometry after treating cells with varying concentrations (5, 10, and 20 μM). Compounds showed a dose-dependent increase in apoptotic cells, suggesting their potential as anticancer agents .

CompoundIC50 (nM)Apoptosis Induction
Compound A4.6High
Compound B227Moderate

Study 2: Kinase Inhibition

Another study focused on the inhibition of BCR-ABL T315I mutants by derivatives of this compound. The findings indicated that modifications on the piperazine moiety significantly enhanced inhibitory potency against resistant mutants compared to standard treatments like imatinib .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via an acylation reaction between 2-fluorobenzoyl chloride and 3-(trifluoromethyl)aniline. A base (e.g., triethylamine) is used to neutralize HCl byproducts. Reactions are typically conducted at 0–25°C under inert atmospheres. Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Yield optimization requires stoichiometric control, slow addition of reactants, and inert conditions to prevent hydrolysis of the acyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Aromatic protons appear as complex multiplets (δ 7.2–8.5 ppm). The NH proton (amide) is typically downfield (δ 8.0–9.0 ppm) but may exchange with D₂O.
  • ¹⁹F NMR : Fluorine atoms (trifluoromethyl and 2-fluoro groups) show distinct peaks (δ -60 to -65 ppm for CF₃; δ -110 to -120 ppm for aromatic F).
  • IR : Strong C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm the amide group.
  • MS : Molecular ion [M+H]⁺ and fragments consistent with benzamide cleavage (e.g., loss of CF₃ or F-substituted phenyl groups) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents, and what intermolecular interactions influence crystal packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 150–173 K) minimizes thermal motion artifacts. Key parameters:

  • Data-to-parameter ratio >14 ensures model reliability.
  • Hydrogen bonding : Amide N-H···O=C interactions form dimers, while F···F or F···π interactions (CF₃ and 2-F groups) stabilize layered packing.
  • Torsion angles : The dihedral angle between benzamide and trifluoromethylphenyl rings determines planarity and π-π stacking potential. Refinement software (e.g., SHELX) must account for disorder in flexible substituents .

Q. What strategies can reconcile contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions arise from solvent purity, temperature, and polymorphic forms. Systematic approaches:

  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict solvent compatibility.
  • Temperature Gradients : Measure solubility in DMSO, THF, and chloroform at 25°C and 50°C to identify thermodynamically stable forms.
  • Polymorph Screening : Use solvent-drop grinding or slow evaporation to isolate metastable forms. DSC/TGA confirms phase transitions .

Q. How do substituent positions (2-fluoro vs. 3-trifluoromethyl) modulate biological activity in kinase inhibition assays?

  • Methodological Answer :

  • Molecular Docking : Compare binding poses in ATP-binding pockets (e.g., EGFR kinase). The 2-F group enhances π-π stacking with aromatic residues (e.g., Phe), while CF₃ improves hydrophobic contacts.
  • SAR Studies : Replace CF₃ with CH₃ or Cl to assess steric/electronic effects. IC₅₀ shifts >10-fold indicate critical interactions.
  • Cellular Assays : Pair biochemical IC₅₀ with cell viability data (MTT assays) to evaluate membrane permeability .

Methodological Frameworks

Q. How can researchers align experimental design with theoretical frameworks in benzamide-based drug discovery?

  • Methodological Answer :

  • Conceptual Basis : Link to enzyme inhibition theories (e.g., competitive vs. allosteric) or QSAR models.
  • Hypothesis Testing : Design derivatives to probe specific interactions (e.g., halogen bonding vs. hydrophobic effects).
  • Data Validation : Use orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamics) to confirm mechanism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
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2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

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